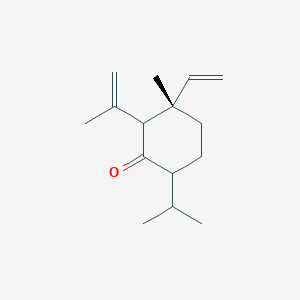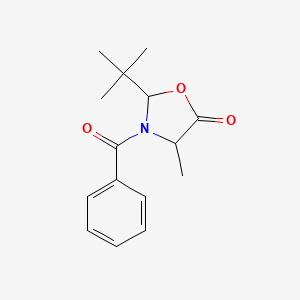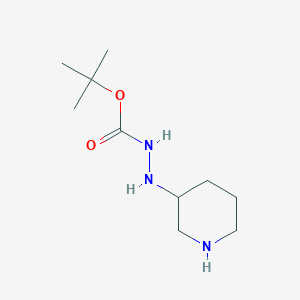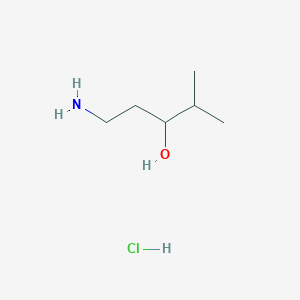
Shyobunone isomer 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has the molecular formula C15H24O and a molecular weight of 220.3505 g/mol . Shyobunone isomer 1 is one of several stereoisomers of shyobunone, which are known for their distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of shyobunone isomer 1 involves the cyclization of specific precursors under controlled conditions. One common method includes the use of MeONa-MeOH (sodium methoxide in methanol) under reflux for 7-9 hours . This reaction results in a mixture of six possible isomers, including this compound, in varying ratios.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oil from the rhizomes of Acorus calamus. The essential oil is then subjected to fractional distillation and chromatographic techniques to isolate this compound .
化学反応の分析
Types of Reactions
Shyobunone isomer 1 undergoes several types of chemical reactions, including:
Oxidation: Shyobunone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert shyobunone into its corresponding alcohols.
Substitution: Shyobunone can undergo substitution reactions, particularly at the vinyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of shyobunone, each with unique chemical properties .
科学的研究の応用
Shyobunone isomer 1 has a wide range of scientific research applications:
作用機序
The mechanism of action of shyobunone isomer 1 involves its interaction with the nervous system of insects, leading to neurotoxicity. It disrupts the normal functioning of neurotransmitters, causing paralysis and death in pests . The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and neurotransmitter receptors.
類似化合物との比較
Shyobunone isomer 1 can be compared with other similar compounds, such as:
Isoshyobunone: Another isomer with similar molecular formula but different structural arrangement.
6-Epishyobunone: A stereoisomer with distinct chemical properties and biological activities.
2α-Isopropenyl-6α-isopropyl-3α-methyl-3α-vinylcyclohexanone: Another related compound with unique stereochemistry.
This compound stands out due to its specific insecticidal and repellant properties, making it a valuable compound in pest control and other applications.
特性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC名 |
(3S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12?,13?,15-/m1/s1 |
InChIキー |
GWHRSRIPLDHJHR-SSDMNJCBSA-N |
異性体SMILES |
CC(C)C1CC[C@@](C(C1=O)C(=C)C)(C)C=C |
正規SMILES |
CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)


![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)

![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)



![(4S,5R)-5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-ol](/img/structure/B14785252.png)
![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
